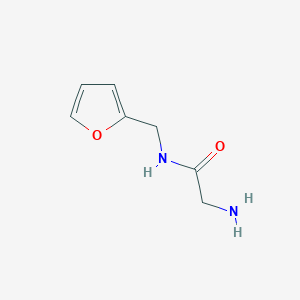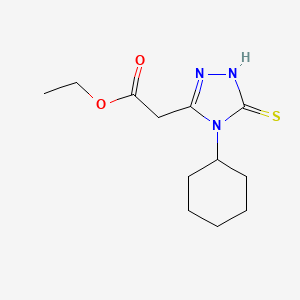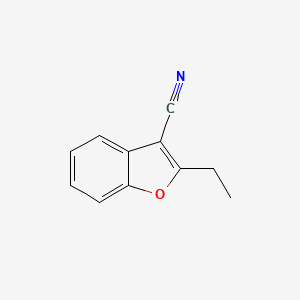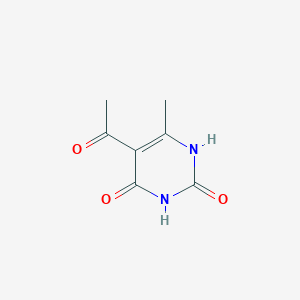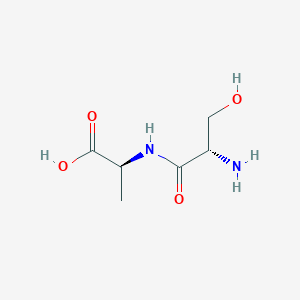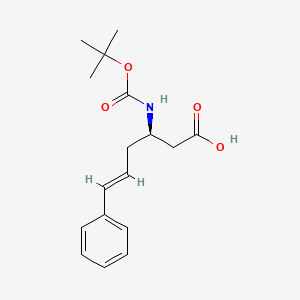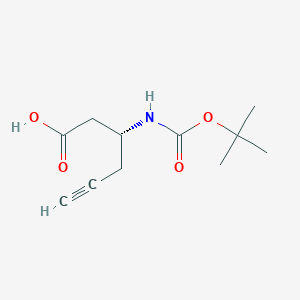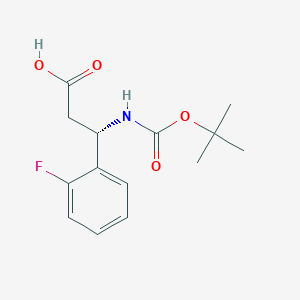![molecular formula C12H10BrN5O2 B1277266 7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1001500-67-9](/img/structure/B1277266.png)
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic structure that has been the focus of various synthetic studies due to its potential biological activity. The papers provided discuss the synthesis and functionalization of related pyrazolo[1,5-a]pyrimidine compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold at various positions. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been achieved by first preparing a methyl ester intermediate, followed by chlorination and subsequent reactions with amines, alcohols, or boronic acids in the presence of a palladium catalyst . This method demonstrates the tunability of N-alkylation, which could be relevant for the synthesis of the target compound by modifying the substituents at the 7-position.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings can significantly affect the electronic and steric properties of the molecule. The synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, for example, involves a sequential nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions, which allows for the introduction of diverse substituents at specific positions on the scaffold . This approach could be adapted to synthesize the target compound with the appropriate bromo and ethyl substituents.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents and their positions on the heterocyclic scaffold. The phenoxide leaving group SNAr strategy has been employed for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, showcasing the ability to sequentially functionalize the 3- and 7-positions of the scaffold . This strategy could potentially be applied to the target compound, considering the reactivity of the bromo substituent at the 4-position of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are largely determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. For example, the introduction of a trifluoromethyl group has been shown to enhance the lipophilicity and potential bioactivity of the pyrazolo[1,5-a]pyrimidine derivatives . The target compound's carboxylic acid group is likely to contribute to its acidity and solubility in polar solvents.
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis
- The regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines has been studied, demonstrating methods for preparing various derivatives of this compound. This includes the study of the reactivity of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, leading to the creation of substituted derivatives, highlighting the compound's utility in synthesizing complex organic structures (Drev et al., 2014).
Highly Regioselective Synthesis and Bromination
- Research on highly regioselective synthesis and bromination of similar pyrazolo[1,5-a]pyrimidine compounds has been conducted. This study provides insights into the halomethylation and aryl[heteroaryl] substitution of these compounds, showcasing their versatility in organic synthesis (Martins et al., 2009).
Synthesis of New Polyheterocyclic Ring Systems
- A study explored the use of a related compound as a precursor for constructing new polyheterocyclic ring systems. This demonstrates the compound's potential as a building block in the synthesis of complex heterocyclic structures with potential applications in various fields, including pharmacology and material science (Abdel‐Latif et al., 2019).
Synthesis and Biological Evaluation
- Research has been conducted on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which include structures similar to the compound . These studies are crucial for understanding the biological activities and potential applications of such compounds in medicinal chemistry (Rahmouni et al., 2016).
Synthesis for Imaging of IRAK4 Enzyme in Neuroinflammation
- A related compound has been synthesized for use as a potential PET agent in imaging the IRAK4 enzyme, which is significant in neuroinflammation. This showcases the application of such compounds in advanced medical imaging techniques (Wang et al., 2018).
Eigenschaften
IUPAC Name |
7-(4-bromo-1-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O2/c1-2-17-6-7(13)11(16-17)9-3-4-14-10-5-8(12(19)20)15-18(9)10/h3-6H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHWROHMVVJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC3=CC(=NN23)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

